(6R)-6-(Hydroxymethyl)oxan-2-one
Description
Context within Chiral Lactone Chemistry
Chiral lactones are a pivotal class of compounds in organic chemistry, frequently serving as key intermediates in the synthesis of a wide array of biologically active molecules and natural products. researchgate.netnumberanalytics.com The embedded chirality and the reactive lactone functionality make them versatile synthons. The synthesis of chiral lactones, including δ-lactones, is an active area of research, with methodologies ranging from the kinetic resolution of racemic mixtures to asymmetric catalysis. researchgate.netnih.gov
The development of efficient and stereoselective methods for the synthesis of chiral γ- and δ-lactones is of great interest to synthetic chemists. nist.gov These methods often employ strategies such as substrate-controlled asymmetric induction, leveraging the inherent chirality of starting materials to guide the formation of new stereocenters. mdpi.com
Significance as a Monosaccharide Derivative and Building Block
The structural foundation of (6R)-6-(hydroxymethyl)oxan-2-one lies in its origin as a derivative of monosaccharides, the fundamental building blocks of carbohydrates. nih.govnih.gov This connection to the "chiral pool" – naturally occurring, enantiomerically pure compounds – provides a readily accessible source of chirality for synthetic applications. mdpi.comresearchgate.netelsevierpure.comnih.gov
Carbohydrates are abundant and inexpensive sources of chirality, making their derivatives, like this compound, attractive starting materials for the synthesis of complex, optically active molecules. numberanalytics.comresearchgate.net The stereochemical information embedded in these carbohydrate-derived building blocks can be effectively transferred to target molecules, streamlining synthetic routes and avoiding the need for complex resolution or asymmetric induction steps. numberanalytics.comelsevierpure.com The synthesis of various natural products and their analogues often relies on the use of such chiral precursors derived from sugars like D-glucose. researchgate.net
Occurrence and Structural Relationships in Natural Products Research
While direct isolation of this compound as a standalone natural product is not extensively documented, the δ-lactone ring system is a common motif in a variety of natural products. researchgate.netresearchgate.net These compounds often exhibit a broad spectrum of biological activities. researchgate.net For instance, δ-lactones are known to contribute to the flavor profiles of dairy products and other foods. nih.govresearchgate.net
The structural framework of this compound is found within more complex natural product structures. For example, the related tetrahydro-2H-pyran ring with a hydroxymethyl substituent is a core component of many biologically active natural products, including some with antidiabetic properties. lookchem.com The study of such complex molecules often involves dissecting their structure into key building blocks, and this compound represents a fundamental chiral synthon in this context.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in public databases, the properties of the closely related δ-valerolactone can provide some insight.
Table 1: Physical and Chemical Properties of δ-Valerolactone
| Property | Value |
| Molecular Formula | C5H8O2 |
| Molecular Weight | 100.12 g/mol |
| Boiling Point | 230 °C |
| Melting Point | -13 °C |
| Density | 1.079 g/cm³ |
| Solubility in Water | Soluble |
Note: This data is for the parent compound δ-valerolactone and is intended for comparative purposes.
Spectroscopic Data
Detailed spectroscopic data for this compound is not readily found in the literature. However, analysis of related structures provides an expected spectral profile.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the tetrahydropyran (B127337) ring, a distinct signal for the hydroxymethyl group protons, and a characteristic downfield signal for the proton at the C-6 position adjacent to the oxygen atom. |
| ¹³C NMR | A signal for the carbonyl carbon of the lactone, signals for the carbons of the tetrahydropyran ring, and a signal for the hydroxymethyl carbon. |
| IR | A strong absorption band characteristic of the lactone carbonyl group (around 1735 cm⁻¹), and a broad absorption band for the hydroxyl group (around 3400 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C6H10O3). |
Structure
2D Structure
3D Structure
Properties
CAS No. |
160226-44-8 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(6R)-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O3/c7-4-5-2-1-3-6(8)9-5/h5,7H,1-4H2/t5-/m1/s1 |
InChI Key |
WQVYSSMFIVWPCR-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](OC(=O)C1)CO |
Canonical SMILES |
C1CC(OC(=O)C1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 6r 6 Hydroxymethyl Oxan 2 One and Its Chiral Analogs
Stereoselective Construction of the Oxane-2-one Ring System
The creation of the chiral δ-lactone core is a critical step in the synthesis of (6R)-6-(hydroxymethyl)oxan-2-one and its analogs. Several strategies have been developed to achieve high levels of stereocontrol in the formation of the oxan-2-one ring.
Baeyer-Villiger Oxidation Approaches to δ-Lactones
The Baeyer-Villiger oxidation is a powerful and widely used method for the synthesis of lactones from cyclic ketones. nih.govwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group. organic-chemistry.org The stereoselective version of this reaction, known as the asymmetric Baeyer-Villiger oxidation (ABVO), is of particular importance for the synthesis of chiral lactones. nih.govrsc.org
Various approaches to achieve enantioselectivity in the Baeyer-Villiger oxidation have been explored, including the use of chiral catalysts and biocatalysts. wikipedia.orglibretexts.org Chiral metal complexes, such as those involving copper, platinum, and scandium, have been shown to catalyze the asymmetric oxidation of prochiral or racemic cyclic ketones to afford enantioenriched lactones. nih.govlibretexts.orgacs.org For instance, chiral N,N'-dioxide/Sc(III) catalysts have been successfully employed in the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclohexanones, demonstrating control over both regioselectivity and stereoselectivity. nih.govrsc.org These catalysts are believed to influence the migratory aptitude of the ketone substituents through stereoelectronic control and chiral recognition. nih.gov
Biocatalytic Baeyer-Villiger oxidations, utilizing enzymes known as Baeyer-Villiger monooxygenases (BVMOs), offer a highly enantioselective route to chiral lactones. wikipedia.orgnih.gov These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to perform the oxidation with high precision. wikipedia.org The active site of the enzyme can dictate the migration tendency of the ketone substituents, often leading to excellent enantiomeric excesses. nih.gov
Table 1: Examples of Catalytic Asymmetric Baeyer-Villiger Oxidations
| Catalyst/Enzyme | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Chiral N,N′-dioxide/Sc(III) | 3-Substituted Cyclohexanones | Chiral δ-Lactones | Up to 99% | nih.govrsc.org |
| Chiral Platinum Complexes | Substituted Cyclic Ketones | Chiral Lactones | High | libretexts.org |
| Baeyer-Villiger Monooxygenases (BVMOs) | Cyclic Ketones | Chiral Lactones | Often >99% | nih.gov |
| Planar-Chiral Bisflavin | Cyclobutanones | Optically Active Lactones | Up to 74% | organic-chemistry.org |
Oxidative Cascade Reactions for Lactone Formation
Oxidative cascade reactions provide an efficient means to construct lactone rings by combining multiple transformations in a single synthetic operation. researchgate.netresearchgate.net These reactions can involve the oxidation of a functional group which then triggers a subsequent cyclization to form the lactone.
One such strategy involves the oxidative cyclization of unsaturated carboxylic acids. acs.org Another approach is the double oxidation of 1,5-diols, where an initial oxidation of one alcohol to an aldehyde is followed by intramolecular cyclization to a hemiacetal (lactol), which is then further oxidized to the lactone. nih.govyoutube.com Alcohol dehydrogenases (ADHs) are often employed for these transformations. nih.govchemistryviews.org
Researchers have also developed chemoenzymatic cascade reactions. For example, a laccase-TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) system can be used for the aerobic oxidation of diols to lactones. nih.gov In this system, TEMPO acts as the chemical oxidant for the alcohol, and the laccase enzyme regenerates the active TEMPO species using molecular oxygen. nih.gov
Table 2: Examples of Oxidative Cascade Reactions for Lactone Synthesis
| Reaction Type | Starting Material | Key Reagents/Catalysts | Product | Reference |
| Double Oxidation of Diol | 1,5-Diol | Alcohol Dehydrogenase (ADH) | δ-Lactone | nih.gov |
| Chemoenzymatic Oxidation | Diol | Laccase/TEMPO, O₂ | Lactone | nih.gov |
| Anodic Oxidative Cyclization | Ketene Dithioacetal with Amide Nucleophile | Electrochemical cell | Lactone | clockss.org |
| Rh-catalyzed Asymmetric Hydroformylation/Cyclization/Oxidation | Cyclopent-3-en-1-ol | Rh catalyst, Chiral ligand, PCC | Bridged nih.govnih.govrsc.org Bicyclic Lactone | nih.gov |
Formation of the Oxane Ring in Multi-step Syntheses
Multi-step syntheses of the oxane-2-one ring often start from readily available chiral precursors, such as carbohydrates, which provide a scaffold with pre-existing stereocenters. nih.govacs.org This "chiral pool" approach allows for the transformation of the carbohydrate into the target lactone through a series of chemical modifications. acs.org For instance, D-glucose can be a starting material for the synthesis of various lactones, including δ-lactones. researchgate.net
Another powerful strategy in multi-step synthesis is ring-closing metathesis (RCM). This reaction utilizes ruthenium-based catalysts to form cyclic olefins from acyclic diene precursors. Subsequent functional group manipulations can then convert the cyclic olefin into the desired lactone.
Intramolecular cyclization of hydroxy acids is a fundamental method for lactone formation. wikipedia.org For δ-lactones, the corresponding 5-hydroxy acids readily undergo spontaneous or acid-catalyzed cyclization to form the stable six-membered ring. wikipedia.org
Functional Group Introduction and Interconversion Strategies
The synthesis of this compound requires not only the formation of the lactone ring but also the specific installation and potential modification of the hydroxymethyl group. This often involves the use of protecting groups to ensure selectivity.
Hydroxymethyl Group Installation and Modification
The hydroxymethyl group can be introduced at various stages of the synthesis. One common approach is to start with a precursor that already contains a protected or masked hydroxyl group. For example, a starting material from the chiral pool, like a carbohydrate, inherently possesses hydroxyl groups that can be selectively manipulated. nih.gov
Alternatively, the hydroxymethyl group can be installed on a pre-formed lactone ring. This can be achieved through various methods, such as the reduction of a carboxylic acid or ester group at the C6 position, or through the hydroxymethylation of an enolate derived from the lactone. A reported pathway involves the ring-opening of lactones like γ-butyrolactone or γ-valerolactone, followed by reactions with aldehydes and subsequent hydrogenation and saponification to yield γ-hydroxy-α-(arylmethyl)carboxylates. nih.govresearchgate.net
Selective Protection and Deprotection Methodologies
In the synthesis of polyfunctional molecules like this compound, the use of protecting groups is often essential to achieve chemoselectivity. youtube.comorganic-chemistry.orgnumberanalytics.com Protecting groups temporarily block a reactive functional group, allowing chemical transformations to be performed on other parts of the molecule. youtube.com
For a molecule with multiple hydroxyl groups, selective protection is crucial. researchgate.net This can be achieved by taking advantage of the different reactivities of primary versus secondary alcohols, or through the use of sterically demanding protecting group reagents. organic-chemistry.org Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TES), benzyl (B1604629) ethers (Bn), and acetals (e.g., acetonide). libretexts.orgmdma.ch
The concept of orthogonal protection is particularly powerful in complex syntheses. libretexts.orgnumberanalytics.com This strategy employs multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the sequential deprotection and functionalization of specific hydroxyl groups. numberanalytics.comresearchgate.net For example, a silyl ether might be removed with fluoride (B91410) ions, while a benzyl ether is cleaved by hydrogenolysis, and an acetal (B89532) is removed under acidic conditions. youtube.comlibretexts.orgresearchgate.net This level of control is critical for the successful synthesis of complex chiral molecules derived from polyols. researchgate.netmdma.ch
Table 3: Common Protecting Groups for Alcohols and Their Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | F⁻ (e.g., TBAF), mild acid | numberanalytics.com |
| Triethylsilyl ether | TES | TES-Cl, imidazole | F⁻, mild acid | mdma.ch |
| Benzyl ether | Bn | Benzyl bromide, base | H₂, Pd/C (Hydrogenolysis) | youtube.comlibretexts.org |
| Acetyl | Ac | Acetic anhydride, pyridine | Base (e.g., K₂CO₃, MeOH), Acid | libretexts.org |
| Methoxymethyl ether | MOM | MOM-Cl, base | Acid | libretexts.org |
| p-Methoxybenzyl ether | PMB | PMB-Cl, base | Oxidative cleavage (e.g., DDQ, CAN) | mdma.ch |
Glycosylation Reactions and Esterification
The presence of a primary hydroxyl group in this compound offers a prime site for functionalization through glycosylation and esterification, leading to a diverse range of derivatives.
Glycosylation Reactions: The enzymatic glycosylation of lactones is a powerful method for producing bioactive compounds with enhanced properties. mdpi.com Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule, such as the hydroxymethyl group of the target lactone. researchgate.netwikipedia.orgnih.govsigmaaldrich.com These enzymes are highly specific for the type of glycosidic linkage (α or β) and the position of the bond. sigmaaldrich.com While the "one enzyme-one linkage" concept was initially proposed, it is now understood that some glycosyltransferases exhibit a degree of promiscuity, accepting modified donor or acceptor sugars. sigmaaldrich.com Glycosynthases, which are engineered glycosidases, also offer a route to glycoside synthesis. mdpi.com
A significant challenge in enzyme-catalyzed glycosylation is the inhibition of the glycosyltransferase by the nucleotide diphosphate (B83284) byproduct. sigmaaldrich.com To overcome this, a phosphatase can be added to the reaction mixture to degrade the inhibitory byproduct, or a multi-enzyme system can be employed to regenerate the nucleotide triphosphate. sigmaaldrich.com The introduction of a 2,6-lactone bridge in the sugar donor has been shown to favor the formation of β-glycosides via an SN2-like mechanism. researchgate.net
Esterification: The hydroxyl group of this compound can be readily converted to an ester. Lipase-catalyzed esterification is a widely used method due to its high regio- and enantioselectivity under mild reaction conditions. nih.gov Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are effective catalysts for the esterification of a variety of alcohols, including those with lactone functionalities. rsc.org These reactions are typically performed in low-water systems to shift the equilibrium towards ester formation. nih.govmdpi.com The choice of solvent and the control of water activity (aw) are critical parameters for optimizing the reaction rate and yield. nih.gov For instance, the maximum rate for the synthesis of hexadecanolide using Chromobacterium viscosum lipase was observed at an aw of 0.48. nih.gov
Formation of Carbamate (B1207046) Linkages
The hydroxymethyl group of this compound can be derivatized to form carbamates, which are important functional groups in many biologically active molecules. nih.gov A common method for carbamate synthesis involves the reaction of the alcohol with an isocyanate. Alternatively, activated mixed carbonates can be reacted with amines in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Recent advances have focused on more sustainable and efficient methods. For example, the direct conversion of alcohols, amines, and carbon dioxide into carbamates can be achieved using basic catalysts. Palladium-catalyzed reactions of organic azides with carbon monoxide and alcohols also provide a route to carbamates under mild conditions. nih.gov Computational studies have been employed to elucidate the reaction pathways of metal-catalyzed carbamate synthesis, aiding in catalyst optimization. mdpi.com Furthermore, enzymatic approaches using promiscuous esterases/acyltransferases have been developed for the synthesis of carbamates in aqueous media, offering a green alternative to traditional chemical methods. acs.org
Development of Scalable and Efficient Synthetic Routes
The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable, efficient, and sustainable synthetic routes. Key considerations include process intensification, the use of continuous manufacturing technologies, and the implementation of biocatalytic pathways.
Consideration of Industrial Production Methods
For the industrial production of chiral lactones like this compound, several factors must be considered. The synthesis of related δ-valerolactone has been achieved through methods such as the Baeyer-Villiger oxidation of cyclopentanone. researchgate.net The development of star-shaped block copolymers from δ-valerolactone highlights its utility as a monomer for biodegradable polymers, suggesting potential large-scale applications. nih.gov The synthesis of derivatives, such as α-methylene-δ-valerolactone, has been demonstrated in continuous gas-phase reactions over solid catalysts, which are amenable to industrial scale-up. rsc.org However, catalyst deactivation can be a challenge in such processes, requiring strategies for regeneration. rsc.org
Optimization for Continuous Flow and Automated Synthesis
Continuous flow chemistry has emerged as a powerful tool for the manufacturing of fine chemicals and active pharmaceutical ingredients, offering advantages in terms of safety, efficiency, and scalability. mdpi.com The synthesis of chiral lactones has been successfully demonstrated in continuous-flow systems, often coupled with enzymatic catalysis. acs.orgresearchgate.net For instance, the enzymatic synthesis of optically pure γ-lactones has been achieved in a three-dimensional microfluidic reactor with significantly higher space-time yields compared to batch reactions. researchgate.net
These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. The use of immobilized enzymes in packed-bed reactors further enhances the efficiency and reusability of the biocatalyst, making the process more cost-effective for industrial applications. acs.org Co-immobilized dual-enzyme systems in continuous flow reactors have shown remarkable stability, running for over 650 hours with high conversion and enantioselectivity. acs.org
Biological Synthesis Pathways
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral lactones. Chemoenzymatic routes, which combine chemical and enzymatic steps, are particularly attractive.
One common strategy involves the enzymatic reduction of a keto acid precursor to a chiral hydroxy acid, followed by acid-catalyzed lactonization. For example, enantiomerically pure (R)-γ-valerolactone has been produced from levulinic acid using an engineered 3-hydroxybutyrate (B1226725) dehydrogenase, followed by dehydration. researchgate.net Similarly, chemoenzymatic approaches have been developed for the synthesis of 2,6-disubstituted tetrahydropyrans, which share a similar core structure with the target molecule. researchgate.net
Chemical Reactivity and Mechanistic Organic Transformations of 6r 6 Hydroxymethyl Oxan 2 One Derivatives
Reactivity of the Lactone Moiety
The lactone ring, a six-membered cyclic ester, is susceptible to attack by various nucleophiles at the electrophilic carbonyl carbon. These reactions typically proceed via a ring-opening mechanism, which is characteristic of esters. The parent compound, δ-valerolactone, is known to undergo various chemical transformations, including ring-opening polymerization to form polyesters. chemicalbook.com
Like other lactones, (6R)-6-(Hydroxymethyl)oxan-2-one can be hydrolyzed under both acidic and basic conditions to yield the corresponding ring-opened product, (R)-6,7-dihydroxyheptanoic acid. thegoodscentscompany.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. Subsequent proton transfer and elimination of the ring oxygen as a hydroxyl group leads to the formation of the carboxylic acid and regenerates the acid catalyst.
Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the ester bond and yielding the carboxylate salt of the hydroxy acid. Protonation in a subsequent workup step gives the final carboxylic acid product. The mechanism for lactone hydrolysis is a well-studied process. thegoodscentscompany.com
Table 1: Hydrolysis of this compound
| Condition | Reagents | Product |
|---|---|---|
| Acidic | H₃O⁺ (e.g., HCl/H₂O) | (R)-6,7-dihydroxyheptanoic acid |
| Basic | 1. NaOH (aq) 2. H₃O⁺ | (R)-6,7-dihydroxyheptanoic acid |
The lactone can undergo ring-opening reactions with a variety of nucleophiles other than water. chemicalbook.comthegoodscentscompany.com This reactivity is fundamental to processes like ring-opening polymerization, where nucleophilic attack initiates the polymerization of δ-valerolactone to produce polyesters. acs.org The reaction mechanism involves the nucleophilic attack on the carbonyl carbon to form a zwitterionic tetrahedral intermediate, which then undergoes ring-opening. acs.org
For this compound, this reactivity can be exploited to introduce a range of functional groups, resulting in bifunctional molecules that retain the stereocenter at C6.
Table 2: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alcohol | Methanol (CH₃OH) / Acid or Base Catalyst | (R)-methyl 6,7-dihydroxyheptanoate |
| Amine | Ammonia (NH₃) | (R)-6,7-dihydroxyheptanamide |
| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Diol (after reduction of the intermediate ketone) |
| Hydride | Lithium Aluminum Hydride (LiAlH₄) | (R)-heptane-1,2,7-triol |
Transformations Involving Hydroxyl Functional Groups
The primary hydroxyl group on the side chain of this compound offers another site for chemical modification, which can be addressed orthogonally to the lactone, depending on the chosen reagents and conditions. These transformations include oxidation, reduction, and substitution reactions.
The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Oxidation to Aldehyde: Mild oxidizing agents, such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP), are used to selectively oxidize the primary alcohol to an aldehyde, yielding (6R)-6-formyloxan-2-one, without over-oxidation to the carboxylic acid or affecting the lactone.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation), will oxidize the primary alcohol directly to a carboxylic acid, resulting in (R)-(6-oxooxan-2-yl)acetic acid.
Table 3: Oxidation of the Hydroxyl Group
| Oxidizing Agent | Product | Product Name |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | (6R)-6-formyloxan-2-one |
| Dess-Martin Periodinane (DMP) | Aldehyde | (6R)-6-formyloxan-2-one |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | (R)-(6-oxooxan-2-yl)acetic acid |
| Chromium Trioxide (CrO₃) / H₂SO₄ | Carboxylic Acid | (R)-(6-oxooxan-2-yl)acetic acid |
While the primary alcohol is already in its most reduced state, the term "reduction" in the context of this molecule primarily refers to the reduction of the lactone moiety. This reaction, typically performed with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄), cleaves the ester bond to yield a diol. In the case of this compound, this reduction would result in the formation of (R)-heptane-1,2,7-triol.
The hydroxyl group is a poor leaving group and must be activated before it can participate in nucleophilic substitution reactions. nih.gov This is commonly achieved by converting it into a sulfonate ester (e.g., mesylate or tosylate) or by using reagents like those employed in the Appel reaction. nih.gov
Via Sulfonate Esters: The alcohol can be reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine. This converts the hydroxyl group into a good leaving group (OMs or OTs). Subsequent reaction with a nucleophile, such as a halide ion (e.g., NaBr) or an amine (e.g., NH₃), leads to the substitution product.
Appel Reaction: Treatment with triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CBr₄) can directly convert the alcohol into the corresponding alkyl bromide. nih.gov
Table 4: Substitution of the Hydroxyl Group
| Step 1: Activation Reagent | Intermediate | Step 2: Nucleophile | Final Product |
|---|---|---|---|
| Methanesulfonyl Chloride (MsCl) / Et₃N | Mesylate | Sodium Azide (NaN₃) | (6R)-6-(azidomethyl)oxan-2-one |
| p-Toluenesulfonyl Chloride (TsCl) / Pyridine | Tosylate | Sodium Bromide (NaBr) | (6R)-6-(bromomethyl)oxan-2-one |
| PPh₃ / CBr₄ | N/A (Direct Conversion) | N/A | (6R)-6-(bromomethyl)oxan-2-one |
Reactivity and Stability of the Oxane Ring System in this compound Derivatives
The reactivity and stability of the oxane ring in this compound and its derivatives are primarily dictated by the lactone (cyclic ester) functionality. The six-membered δ-valerolactone ring is subject to various transformations, including ring-opening reductions and decomposition under specific conditions. While specific experimental data for this compound is limited in publicly available literature, its reactivity can be reliably inferred from the well-documented behavior of δ-valerolactone and other 6-substituted oxan-2-ones.
Reduction of the Oxane Ring
The ester linkage within the oxane ring of this compound is susceptible to reduction by powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of lactones with LiAlH₄ is a well-established method for the synthesis of diols.
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the lactone, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the cleavage of the endocyclic C-O bond and the opening of the oxane ring to form an aldehyde-alkoxide. The aldehyde is subsequently reduced further by another equivalent of hydride to a primary alcohol. An acidic workup then protonates the alkoxide intermediates to yield the final diol product.
In the case of this compound, the reduction would be expected to yield (2R)-hexane-1,2,6-triol. The reaction scheme is as follows:
Reaction Scheme: Reduction of this compound
The table below summarizes the expected transformation based on the known reactivity of similar lactones.
| Reactant | Reagent and Conditions | Expected Product |
| This compound | 1. LiAlH₄, Tetrahydrofuran (THF) 2. H₃O⁺ | (2R)-Hexane-1,2,6-triol |
| δ-Valerolactone | 1. LiAlH₄, Diethyl ether 2. H₃O⁺ | Pentane-1,5-diol |
This data is based on the general reactivity of lactones with LiAlH₄, as specific experimental results for this compound were not found in the surveyed literature.
Decomposition Reactions Under Specific Conditions
The oxane ring of this compound can undergo decomposition through several pathways, primarily driven by hydrolysis (acid or base-catalyzed) or thermal stress. These reactions typically involve the cleavage of the ester bond, leading to ring-opening.
Hydrolytic Decomposition:
Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding hydroxy carboxylic acid.
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the carbonyl oxygen of the lactone is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which, after proton transfer and elimination of a proton, yields the ring-opened product, (6R)-6-hydroxy-2-(hydroxymethyl)hexanoic acid.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses to form a carboxylate and a primary alcohol after an intramolecular proton transfer. Subsequent acidification of the reaction mixture would yield the same hydroxy carboxylic acid as in the acid-catalyzed pathway.
Thermal Decomposition:
While δ-lactones are generally more stable than smaller lactones (e.g., β-lactones), they can undergo thermal decomposition at elevated temperatures. The presence of the hydroxymethyl substituent may influence the decomposition pathway and temperature. For unsubstituted δ-valerolactone, thermal degradation can lead to the formation of various products, including pentenoic acid and carbon dioxide, through complex radical or concerted mechanisms.
The thermal stability of polyesters derived from substituted δ-valerolactones can provide insights into the stability of the monomeric lactone ring. For instance, poly(β-acetoxy-δ-methylvalerolactone) shows a 5% weight loss at 228 °C, indicating the temperature at which significant degradation of the polymer backbone, and by extension the lactone units, begins. rsc.org
The table below outlines the expected products of decomposition under different conditions.
| Condition | Reactant | Expected Major Product |
| Acidic Hydrolysis (e.g., H₂SO₄, H₂O) | This compound | (6R)-6-Hydroxy-2-(hydroxymethyl)hexanoic acid |
| Basic Hydrolysis (e.g., NaOH, H₂O) | This compound | Sodium (6R)-6-hydroxy-2-(hydroxymethyl)hexanoate |
| High Temperature | This compound | Complex mixture, potentially including unsaturated carboxylic acids and CO₂ |
Ring-opening polymerization (ROP) is another reaction pathway that demonstrates the reactivity of the oxane ring. This process can be initiated by various catalysts and involves the cleavage of the acyl-oxygen bond to form a polyester, poly(this compound). rsc.orgresearchgate.netnih.gov While ROP is a controlled process, the susceptibility of the lactone to ring-opening highlights a key aspect of its chemical reactivity that can also be a pathway for decomposition under certain catalytic or thermal conditions.
Stereochemical Investigations and Conformational Dynamics of 6r 6 Hydroxymethyl Oxan 2 One
Elucidation of Absolute and Relative Stereochemistry
The determination of the precise spatial arrangement of substituents around the chiral center is a critical aspect of characterizing (6R)-6-(Hydroxymethyl)oxan-2-one. The designation "(6R)" specifies the absolute configuration at the 6th carbon atom of the oxane ring, which is the sole stereocenter in this molecule.
The primary method for establishing the absolute stereochemistry of such chiral lactones is often through asymmetric synthesis, where the synthetic route itself dictates the formation of a specific enantiomer. researchgate.net For instance, strategies may involve the use of chiral catalysts or auxiliaries to ensure the stereoselective creation of the C6 stereocenter. nih.gov The enantiomeric purity of the resulting product is commonly assessed using chiral chromatography techniques, such as chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can separate the (R) and (S) enantiomers.
Once synthesized, a combination of spectroscopic and computational methods is employed to confirm both the relative and absolute configurations. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the connectivity of the molecule, advanced techniques like the use of chiral shift reagents or the analysis of Nuclear Overhauser Effect (NOE) correlations can help in determining the relative orientation of atoms. mdpi.com
Chiroptical Spectroscopy: Techniques such as Optical Rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) are powerful tools for determining absolute configuration. The experimental spectra are compared with those predicted by quantum-chemical calculations (e.g., Density Functional Theory - DFT) for a known configuration. A match between the experimental and computed data provides strong evidence for the assigned absolute stereochemistry. nih.govmdpi.com
X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry. nih.gov This technique maps the electron density of the molecule, revealing the precise three-dimensional coordinates of each atom.
Below is a table representing typical data used in the stereochemical elucidation of this compound.
| Analytical Technique | Parameter | Observed/Calculated Value for (6R)-isomer | Purpose |
| Optical Rotation | Specific Rotation [α] | Positive Value (Hypothetical) | Confirms chirality and compared with known values or calculations. nih.gov |
| ¹H NMR | Coupling Constants (J-values) | ³J(H5,H6) ~ 4-8 Hz | Provides information on the dihedral angles and thus the ring conformation. |
| Computational Chemistry (DFT) | ECD Spectrum | Calculated Cotton effects matching experimental data | Correlates spectral data to the absolute configuration. mdpi.com |
| Chiral HPLC | Retention Time | Single peak on a chiral column | Assesses enantiomeric purity. |
Conformational Analysis of the Oxane Ring System
The six-membered δ-lactone ring of this compound is not planar. It adopts various puckered conformations to minimize steric and torsional strain. The most common conformations for six-membered rings are the chair, boat, and twist-boat forms.
The most stable conformation is typically a half-chair or an envelope form. Computational modeling, particularly using DFT methods, is a primary tool for investigating the relative energies of these conformations. mdpi.com These calculations can predict the lowest energy (most stable) conformation and the energy barriers for interconversion between different conformations.
Experimental evidence for the dominant conformation in solution is primarily derived from NMR spectroscopy. The magnitude of the proton-proton coupling constants (³J-values) between adjacent protons on the ring is related to the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the geometry of the ring and the axial or equatorial orientation of the substituents can be inferred. nih.gov
The table below summarizes a hypothetical conformational energy analysis for this compound.
| Conformation | Relative Energy (kJ/mol) | Key Dihedral Angle (H5-C5-C6-H6) | Predicted Stability |
| Half-Chair | 0 | ~60° | Most Stable |
| Twist-Boat | 15-20 | Variable | Intermediate |
| Boat | 25-30 | 0° | Least Stable |
Influence of Stereoisomerism on Molecular Recognition and Reactivity
The specific (6R) configuration of this compound is crucial in the context of molecular recognition and chemical reactivity. Stereoisomers often exhibit vastly different biological activities and chemical behaviors because interactions at the molecular level are highly dependent on three-dimensional shape. nih.gov
Molecular Recognition: Molecular recognition involves the specific binding of one molecule (the host) to another (the guest). In biological systems, this occurs between molecules like enzymes, receptors, and their substrates or ligands. The binding sites of these biological macromolecules are themselves chiral. Consequently, they can differentiate between the enantiomers of a chiral molecule. The (6R)-enantiomer will fit into a specific binding site differently than its (6S)-counterpart. One enantiomer might bind strongly, leading to a biological effect, while the other may bind weakly or not at all. nih.gov This enantioselective recognition is a cornerstone of pharmacology and biochemistry. The precise spatial orientation of the hydroxymethyl group and the carbonyl oxygen in the (6R) form dictates the potential for specific hydrogen bonding and van der Waals interactions within a chiral pocket.
Reactivity: The stereochemistry at the C6 center also governs the molecule's reactivity, particularly in stereoselective reactions.
As a Chiral Building Block: this compound can serve as a versatile chiral precursor in the synthesis of more complex molecules. The defined stereocenter can direct the stereochemical outcome of subsequent reactions at other positions on the molecule.
Enzyme-Catalyzed Reactions: When used as a substrate in an enzyme-catalyzed reaction, such as hydrolysis by an esterase or lipase (B570770), the (6R)-enantiomer will be processed at a different rate than the (6S)-enantiomer. Enzymes can exhibit high enantioselectivity, often accepting only one enantiomer as a substrate. This principle is exploited in kinetic resolutions, where an enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
The defined stereochemistry is therefore not merely a structural detail but a critical determinant of the molecule's function and utility in both biological and synthetic chemical contexts.
Advanced Spectroscopic and Chromatographic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For (6R)-6-(Hydroxymethyl)oxan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for a complete structural assignment.
Application of 1D and 2D NMR Techniques
One-dimensional NMR, specifically ¹H and ¹³C NMR, provides the initial framework for the structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
To assemble the complete structural puzzle, 2D NMR experiments are indispensable. Correlation Spectroscopy (COSY) is utilized to identify proton-proton coupling networks within the molecule, establishing the sequence of protons in the oxane ring and the hydroxymethyl substituent. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons. Further connectivity information is gleaned from the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. These HMBC correlations are crucial for identifying the carbonyl carbon and its relationship with nearby protons, as well as confirming the connection of the hydroxymethyl group to the lactone ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |
| 2 | - | 172.5 | H3, H6 |
| 3 | 2.50 (m) | 29.0 | C2, C4, C5 |
| 4 | 1.90 (m) | 22.5 | C3, C5, C6 |
| 5 | 1.80 (m) | 30.5 | C3, C4, C6, C7 |
| 6 | 4.50 (m) | 80.0 | C2, C4, C5, C7 |
| 7 (CH₂) | 3.70 (dd), 3.60 (dd) | 65.0 | C6 |
| 7 (OH) | 2.10 (t) | - | - |
Note: This table is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.
Stereochemical Assignment via NMR Signatures
The stereochemistry at the C6 position is a critical feature of this compound. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, plays a pivotal role in its determination. The magnitude of the coupling constants between protons on adjacent carbons can provide information about their dihedral angles, which in turn relates to their relative stereochemistry. For instance, the coupling constants between H6 and the protons on C5 can help to define the conformation of the oxane ring and the orientation of the hydroxymethyl substituent.
Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are powerful tools for determining through-space proximity of protons. For this compound, NOE correlations between the H6 proton and protons on the ring can reveal whether the hydroxymethyl group is in an axial or equatorial position, thus confirming the 'R' configuration at the C6 stereocenter.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed. The resulting mass spectrum would be expected to show a molecular ion peak [M]⁺ or a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺, which confirms the molecular weight of the compound.
The fragmentation pattern provides a fingerprint of the molecule. For a δ-valerolactone structure, characteristic fragmentation pathways often involve the loss of small neutral molecules. For this compound, expected fragmentation could include the loss of the hydroxymethyl group, water, or carbon monoxide, leading to specific fragment ions that can be used to corroborate the proposed structure.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (relative intensity) | Proposed Fragment |
| 131.0657 [M+H]⁺ | Protonated molecule |
| 113.0550 | [M+H - H₂O]⁺ |
| 101.0549 | [M+H - CH₂O]⁺ |
| 85.0651 | [M+H - H₂O - CO]⁺ |
Note: This table is illustrative and based on common fragmentation pathways for similar compounds.
X-ray Crystallography for Precise Three-Dimensional Structural Determination
While NMR provides excellent structural information in solution, X-ray crystallography offers the most definitive and precise determination of the three-dimensional structure of a molecule in the solid state. This technique is contingent on the ability to grow a suitable single crystal of the compound. If successful, the diffraction pattern of X-rays passing through the crystal can be used to calculate the electron density map of the molecule, revealing the precise positions of each atom in space.
For this compound, an X-ray crystal structure would unambiguously confirm the boat or chair conformation of the oxane ring, the exact bond lengths and angles, and, most importantly, the absolute stereochemistry at the C6 chiral center. This would provide irrefutable evidence for the 'R' configuration.
Advanced Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity, particularly its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.
To separate the (R) and (S) enantiomers of 6-(hydroxymethyl)oxan-2-one, a chiral stationary phase (CSP) is required. These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, their separation. Common types of CSPs that could be effective include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best resolution between the enantiomeric peaks. The purity of the isolated (6R)-enantiomer can then be quantified by integrating the peak areas in the chromatogram.
Table 3: Exemplar Chiral HPLC Method for Purity Assessment
| Parameter | Value |
| Column | Chiralpak AD-H (or similar polysaccharide-based column) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Retention Time (R)-enantiomer | ~ 8.5 min |
| Expected Retention Time (S)-enantiomer | ~ 9.7 min |
Note: This table represents a typical starting point for method development and actual parameters may vary.
Computational Chemistry Approaches for 6r 6 Hydroxymethyl Oxan 2 One Research
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for the study of the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various molecular properties, offering a balance between computational cost and accuracy.
The electronic character of (6R)-6-(Hydroxymethyl)oxan-2-one can be extensively detailed through DFT calculations. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
In a theoretical study of a related pyran-2-one derivative, DFT calculations revealed that the HOMO and LUMO were primarily located on the pyran ring, indicating that this is the most reactive site of the molecule. scifiniti.com For this compound, similar calculations would likely show a concentration of the HOMO and LUMO on the lactone ring and the carbonyl group. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity, guiding further studies on its chemical behavior.
Table 1: Illustrative Frontier Orbital Energies and Properties for a Substituted Pyran-2-one Derivative
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
This table presents example data from a DFT study on a related pyran-2-one to illustrate the types of parameters that would be calculated for this compound.
DFT calculations are also a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. This predicted spectrum can be used to aid in the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes to the observed absorption bands.
For this compound, a DFT study would predict the characteristic stretching frequencies of its functional groups, such as the C=O stretch of the lactone, the C-O stretches of the ether and alcohol, and the various C-H stretches. A study on 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) demonstrated a close agreement between DFT-calculated and experimentally observed frequencies, highlighting the accuracy of this approach. nih.gov Such an analysis for this compound would be invaluable for its structural characterization.
Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (lactone) | Stretching | ~1730 |
| C-O-C (ether) | Asymmetric Stretching | ~1250 |
| C-O (alcohol) | Stretching | ~1050 |
| O-H (alcohol) | Stretching | ~3400 |
Note: These are typical frequency ranges and a specific DFT calculation for this compound would provide more precise values.
Molecular Modeling and Conformational Landscape Exploration
The three-dimensional structure of a molecule is fundamental to its function and reactivity. Molecular modeling techniques allow for the exploration of the conformational landscape of this compound, identifying its most stable three-dimensional arrangements.
The generation of an accurate 3D structure is the first step in any molecular modeling study. For this compound, this can be achieved through various software packages that translate its 2D chemical structure into a 3D model. This initial model is then subjected to energy minimization to find a low-energy conformation. The PubChem database provides computed 3D conformers for similar molecules, which can serve as a starting point for more detailed computational analysis. nih.gov
In Silico Prediction of Molecular Interactions and Biological Activities
In silico methods are increasingly used to predict how a molecule might interact with biological systems, thereby guiding drug discovery and development efforts.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a protein target. The results of a docking simulation can provide insights into the binding affinity, mode of interaction, and potential biological activity of the ligand.
While specific docking studies on this compound are not widely reported, research on other lactone-containing compounds has demonstrated the utility of this approach. For instance, molecular docking has been used to identify potential protein targets and to elucidate the binding interactions that contribute to the observed biological effects. A successful docking study relies on an accurate 3D structure of both the ligand and the protein, as well as a reliable scoring function to rank the different binding poses. For this compound, potential protein targets could be identified through similarity to other biologically active lactones, and docking simulations could then be performed to predict the binding interactions and guide the design of new, more potent analogues.
Mechanistic Studies of Biological Interactions and Structure Activity Relationships
Enzyme Inhibition Mechanisms
There is currently no available scientific literature detailing the enzyme inhibition mechanisms of (6R)-6-(Hydroxymethyl)oxan-2-one.
Specific Enzyme Target Investigations (e.g., P-glycoprotein)
No studies have been identified that investigate this compound as an inhibitor of specific enzyme targets, including the well-characterized P-glycoprotein.
Inhibition Kinetics and Binding Affinities
Data regarding the inhibition kinetics and binding affinities of this compound with any enzyme are not present in the reviewed literature.
Substrate Mimicry in Biochemical Pathways (e.g., Carbohydrate Metabolism)
While the structure of this compound bears resemblance to carbohydrate lactones, suggesting a potential for substrate mimicry in pathways such as carbohydrate metabolism, no experimental evidence or dedicated research has been found to support this hypothesis.
Interactions with Biological Membranes and Cellular Components
Specific studies on the interaction of this compound with biological membranes or other cellular components have not been reported in the available scientific literature.
Elucidation of Structure-Activity Relationships (SAR)
There are no published structure-activity relationship (SAR) studies for this compound. Such studies would be crucial to understand how modifications to its chemical structure would affect its biological activity.
Immunomodulatory Properties and Associated Mechanisms
The potential immunomodulatory properties of this compound and the associated mechanisms of action remain uninvestigated, as no relevant research has been published on this topic.
Applications in Advanced Organic Synthesis and Translational Chemical Sciences
Chiral Building Block in Complex Natural Product Synthesis
In the realm of organic chemistry, the synthesis of complex, biologically active natural products often relies on the use of "chiral building blocks." These are relatively small, enantiomerically pure molecules that are incorporated into a larger target molecule, thereby controlling its absolute stereochemistry. The (6R)-6-(Hydroxymethyl)oxan-2-one molecule, possessing a defined stereocenter at the 6-position, is a quintessential example of such a chiral synthon.
The lactone and hydroxymethyl functional groups offer versatile handles for a variety of chemical transformations, including ring-opening reactions, reductions, and carbon-carbon bond formations. Chemists can strategically utilize this pre-existing stereochemistry to avoid complex and often low-yielding asymmetric reactions later in a synthetic sequence. Although specific, high-profile examples of the use of this compound in the total synthesis of a complex natural product are not prominently featured in available research, its potential as a chiral precursor is clear based on the established utility of similar chiral lactones.
Development of Lead Compounds for Biological Research
The delta-lactone ring is a common structural motif found in numerous natural products that exhibit a wide array of biological activities. This has spurred considerable interest in synthesizing and evaluating various lactone derivatives as potential lead compounds for drug discovery and as tools for biological research. While this compound itself is not extensively studied, research into its broader chemical family provides a strong rationale for its investigation in several therapeutic areas.
The search for novel antibacterial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Lactones, as a class, have been identified as promising scaffolds for the development of new antibacterial drugs. Studies have shown that certain lactone-containing compounds exhibit significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus. For instance, investigations into related heterocyclic compounds such as 6H-1,2-oxazin-6-ones have demonstrated their potential as potent antibacterial agents. While the antibacterial profile of this compound specifically has not been detailed, the known activity of related compounds suggests it could be a candidate for such investigations.
Table 1: Examples of Antibacterial Activity in Lactone-Related Compounds
| Compound/Class | Target Bacteria | Observed Effect |
| 5,8-dihydroxy-1,4-naphthoquinone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | One derivative, PNP-02, showed efficacy comparable to vancomycin (B549263) by compromising cell membrane integrity. nih.gov |
| Hallachrome | Gram-positive bacteria (E. faecalis, S. aureus, S. epidermidis) | Showed significant growth inhibition at concentrations of 0.12–0.25 mM. nih.gov |
| 6H-1,2-Oxazin-6-ones | Gram-positive MRSA | Certain synthesized compounds inhibited bacterial growth with MIC values from 3.125 to 200 μg/mL. |
Oxidative stress is implicated in a multitude of chronic diseases, making the discovery of novel antioxidants a key therapeutic strategy. While there is a lack of specific research on the antioxidant properties of this compound, many natural and synthetic compounds containing lactone rings, especially those also featuring phenolic groups, are known to be effective antioxidants. These compounds typically function by donating a hydrogen atom to neutralize free radicals. The potential for this compound to exhibit antioxidant activity would likely depend on its ability to be functionalized with groups that can participate in redox reactions.
Inflammation is a biological response that is central to many diseases. The lactone structure is present in numerous compounds that have demonstrated significant anti-inflammatory effects. For example, sesquiterpene lactones like parthenolide (B1678480) and its derivatives have been extensively studied for their ability to inhibit key inflammatory pathways, such as the NF-κB signaling pathway. nih.gov Phenylpropanoid compounds and other natural products have also been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.gov Although direct studies on this compound are absent in the searched literature, the prevalence of anti-inflammatory activity within the broader lactone class suggests that it and its derivatives are viable candidates for anti-inflammatory research.
Table 2: Examples of Anti-inflammatory Activity in Lactone-Containing and Related Compounds
| Compound Name | Source/Class | Mechanism/Effect |
| Micheliolide (MCL) | Sesquiterpene Lactone | Attenuated the activation of the NLRP3 inflammasome. nih.gov |
| 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | Phenylpropanoid | Inhibited LPS-induced inflammatory mediators (NO, PGE2) by blocking the NF-κB signaling pathway. nih.gov |
| 2-(2-Hydroxyethoxy)-3-hydroxysqualene (HEHSQ) | Synthetic Squalene Derivative | Significantly reduced the production of LPS-stimulated NO and proinflammatory cytokines TNF-α and CCL2. nih.gov |
The development of new anticancer drugs is a cornerstone of medicinal chemistry, and natural products have historically been a rich source of lead compounds. Various lactones have been identified as having potent cytotoxic effects against cancer cell lines. mdpi.com For instance, steroidal α-methylene δ-lactones have shown activity against human nasopharyngeal carcinoma cells. nih.gov The cytotoxic mechanism of many antitumor lactones involves the chemical reactivity of an α,β-unsaturated lactone moiety, which can react with biological nucleophiles in cancer cells, leading to apoptosis. While this compound does not possess this specific reactive feature, its core scaffold could be modified to incorporate pharmacophores known for antineoplastic activity. Diverse macrocyclic lactones have also demonstrated antitumor and anti-invasive effects, highlighting the broad potential of the lactone class in oncology research. spandidos-publications.com
Table 3: Examples of Antitumor and Cytotoxic Lactone-Related Compounds
| Compound Class/Name | Cancer Cell Line(s) | Key Findings |
| Steroidal α-methylene δ-lactones | Human nasopharyngeal carcinoma (KB) | Demonstrated cytotoxic activity in cell culture. nih.gov |
| Chalcones 12 and 13 | Breast Cancer (MCF-7, ZR-75-1, MDA-MB-231) | Showed significant inhibitory effects on cell growth. nih.gov |
| Parthenolide (PTL) | Various (Leukemia, Melanoma, Lung, Colorectal, Pancreatic) | Induces apoptosis in various cancer cell lines. nih.gov |
| Andrographolide | General | A well-known bicyclic diterpene lactone with established anticancer properties. mdpi.com |
Infectious diseases caused by viruses and fungi continue to pose significant global health challenges. Natural and synthetic lactones have been investigated for their ability to inhibit the growth of these pathogens. For example, some sesquiterpene lactones have shown activity against fungi, while certain macrocyclic lactones have been explored for antiviral properties. The specific structural features of the lactone and its substituents are critical for determining its antimicrobial spectrum and potency. There is no specific mention in the searched literature of this compound being tested for antiviral or antifungal activity. However, given the known activities of the broader lactone family, this remains a potential area for future investigation.
Absence of Specific Research Data for this compound in Specified Applications
Extensive and targeted research has been conducted to gather information on the chemical compound this compound, focusing on its applications in advanced organic synthesis and translational chemical sciences as per the specified outline. Despite a comprehensive search of scientific databases and literature, no specific research findings, detailed studies, or data tables pertaining to the direct application of this compound in the outlined subsections were found.
The investigation sought to uncover its role in:
Agricultural Chemical Research and Development , including its use in agrochemicals targeting plant pathogens and its potential as a natural pesticide or fungicide.
Material Science and Catalysis Research , with a focus on its exploration in organic electronics, photonic devices, and as a catalyst in chemical transformations.
Development as Biochemical and Analytical Research Tools .
The search results consistently yielded general information about the compound's basic chemical properties, such as its structure and molecular weight, primarily from chemical databases. There was a notable absence of published research detailing its practical application or investigation within the specific fields of agricultural science, material science, catalysis, or as a specialized biochemical or analytical tool.
While broader searches on related compound classes, such as chiral delta-lactones, indicate that such molecules can exhibit biological activity and find use in various applications, the explicit constraint to focus solely on "this compound" prevents the inclusion of such generalized information.
Therefore, it must be concluded that, based on the currently available and publicly indexed scientific literature, there is no specific information to populate the requested article sections with scientifically accurate and detailed research findings for "this compound."
Development as Biochemical and Analytical Research Tools
Probes for Studying Glycosylation Processes and Enzyme Interactions
No published research or data could be found that describes the use of this compound as a chemical probe for the investigation of glycosylation pathways or for studying interactions with enzymes such as glycosyltransferases or glycosidases. While the synthesis and enzymatic reactions of various lactones are widely studied, specific applications for this particular chiral lactone in this context are not documented in the available literature.
Microscopic Markers and Staining Mechanisms
There is no information available to suggest that this compound is used as a microscopic marker or as a component in staining mechanisms. The development of fluorescent probes and staining agents is an active area of research, but these typically involve molecules with specific fluorophoric or chromophoric properties, which have not been attributed to this compound in existing literature.
Future Research Directions and Emerging Trends
Exploration of Undiscovered Biosynthetic Pathways for (6R)-6-(Hydroxymethyl)oxan-2-one
The natural origin of many chiral lactones suggests the existence of diverse and potentially uncharacterized biosynthetic pathways in microorganisms and plants. For this compound, a key area of future research will be the discovery and elucidation of its natural production routes.
Currently, the biosynthesis of many lactones is known to originate from fatty acid metabolism. nih.gov Future research will likely focus on identifying microorganisms, such as fungi or bacteria, that may produce this compound or its precursors. This will involve screening diverse environmental isolates and employing advanced analytical techniques to detect and quantify the target compound. Once a producing organism is identified, the next step will be to unravel the specific enzymatic reactions and genetic machinery responsible for its synthesis. This could involve the identification of novel polyketide synthases (PKSs) or other enzymes capable of introducing the necessary functional groups onto a carbon backbone. nih.gov The biosynthesis of related 4-hydroxy-2-pyrone analogues has been shown to involve type III PKSs, providing a potential starting point for investigation. nih.gov
Advancements in Sustainable Synthesis and Green Chemistry Methodologies
The chemical synthesis of chiral compounds like this compound is often complex and can generate significant waste. A major trend in chemical manufacturing is the development of sustainable and environmentally friendly "green chemistry" approaches. rsc.org
Future research in this area will likely focus on several key strategies:
Biocatalysis: Utilizing isolated enzymes or whole-cell biocatalysts to perform key synthetic steps with high selectivity and under mild conditions. ethz.ch This could involve the use of hydroxylating enzymes to introduce the hydroxymethyl group or Baeyer-Villiger monooxygenases for the lactonization step. rsc.org
Renewable Feedstocks: Developing synthetic routes that start from abundant and renewable bio-based materials, such as lignocellulosic biomass. researchgate.net For instance, δ-valerolactone, the parent compound, can be derived from renewable resources, offering a sustainable starting point for the synthesis of its derivatives. researchgate.net
Catalytic Routes: Exploring novel catalytic methods that minimize waste and improve efficiency. This includes the use of organocatalysts or metal-based catalysts for ring-opening polymerization of related lactones, which could be adapted for synthetic derivatization. thegoodscentscompany.com A cyanide-catalyzed rearrangement of α-hydroxy-β-oxoesters has been reported as a novel method for synthesizing δ-valerolactone derivatives. nih.gov
| Synthesis Approach | Potential Advantages for this compound |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. |
| Renewable Feedstocks | Decreased reliance on fossil fuels, improved sustainability. |
| Advanced Catalysis | Increased efficiency, atom economy, and novel reaction pathways. |
High-Throughput Screening Approaches for Novel Biological Activities
The discovery of novel biological activities is a primary driver for the synthesis and investigation of new chemical entities. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against various biological targets.
For this compound and its future derivatives, HTS will be instrumental in identifying potential applications. Screening campaigns could target a wide range of biological activities, including:
Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi.
Anticancer activity: Screening against various cancer cell lines to identify cytotoxic or anti-proliferative effects. researchgate.net
Enzyme inhibition: Evaluating the compound's ability to inhibit specific enzymes involved in disease pathways. The synthesis and screening of derivatives of the related compound, 6-hydroxymethyl-4-methoxy-2H-pyran-2-one, have revealed inhibitors of butyrylcholinesterase and α-chymotrypsin. mdpi.com
The development of novel HTS assays, including cell-based and target-based approaches, will be crucial for uncovering the full therapeutic or industrial potential of this compound and its analogs.
Integration of Advanced Omics Technologies in Mechanistic Studies
Understanding the mechanism of action of a bioactive compound is fundamental to its development. Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of the cellular response to a chemical entity. nih.govnih.gov
Future research on this compound will benefit significantly from the integration of these technologies. For instance, if a biological activity is identified through HTS, omics studies can be employed to:
Identify molecular targets: By observing changes in gene expression (transcriptomics) or protein levels (proteomics) in cells treated with the compound.
Elucidate metabolic effects: By analyzing changes in the cellular metabolome (metabolomics) to understand how the compound perturbs metabolic pathways.
Inform metabolic engineering strategies: In the context of biosynthetic pathway discovery, omics can help identify bottlenecks and guide the engineering of microbial strains for enhanced production. rsc.orgchemicalbook.com
The integration of multi-omics data will be key to building comprehensive models of the compound's biological effects and for optimizing its production in microbial systems.
Rational Design of Chiral Derivatives with Enhanced Biological Specificity and Efficacy
Once a lead compound with interesting biological activity is identified, the next step is often to synthesize and evaluate a series of derivatives to improve its properties. Rational design, guided by structure-activity relationship (SAR) studies and computational modeling, is a powerful approach for this optimization process.
For this compound, future research will focus on the rational design of chiral derivatives with the aim of:
Enhancing potency: Modifying the chemical structure to increase its affinity for the biological target.
Improving selectivity: Altering the structure to minimize off-target effects and increase specificity.
Optimizing pharmacokinetic properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Q & A
Basic: What experimental techniques are critical for confirming the stereochemical configuration of (6R)-6-(Hydroxymethyl)oxan-2-one?
Methodological Answer:
- X-ray crystallography remains the gold standard for absolute stereochemical determination, as demonstrated in studies of structurally related compounds like esculin (C₁₅H₁₆O₉), which resolved its β-glycosidic bond configuration .
- NMR spectroscopy (e.g., NOESY or J-coupled analysis) can complement crystallography by identifying spatial proximities of protons. For example, the 3,4,5-tris(benzyloxy) derivative (C₃₄H₃₄O₆) required ¹H-¹³C HSQC and HMBC correlations to confirm substituent orientations .
- Reference standards from authoritative databases (e.g., PubChem) should be cross-referenced to validate spectral data .
Basic: How can researchers design a synthesis protocol for this compound derivatives while preserving stereochemical integrity?
Methodological Answer:
- Protecting group strategies : Use benzyl ethers (as in (3R,4S,5S,6R)-3,4,5-tris(benzyloxy) derivatives) to shield hydroxyl groups during glycosylation or oxidation steps. Deprotection with hydrogenolysis ensures minimal racemization .
- Enzymatic catalysis : Leverage stereoselective enzymes (e.g., lipases or oxidoreductases) to install chiral centers, as seen in the synthesis of D-gluconolactone derivatives .
- Reaction monitoring : Employ HPLC (e.g., C18 columns with UV detection) to track intermediate retention times (RT) and purity, similar to methods used for 3,5-Dihydroxy-6-(hydroxymethyl)oxan-2-one (RT = 8.145 min, Area = 5.95%) .
Advanced: How can contradictory data on the bioactivity of oxan-2-one derivatives be resolved?
Methodological Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects across analogs. For instance, 3,5-Dihydroxy-6-(hydroxymethyl)oxan-2-one lacks reported bioactivity, while esculin (a chromen-2-one derivative) shows antioxidant properties due to its coumarin backbone .
- Dose-response assays : Quantify activity thresholds using standardized models (e.g., enzyme inhibition IC₅₀ or cell viability assays).
- Meta-analysis of literature : Cross-validate findings with databases like PubChem to identify inconsistencies in purity, stereochemistry, or assay conditions .
Advanced: What methodologies optimize stability studies of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to extremes (e.g., 0.1 M HCl/NaOH, 40–80°C) and monitor degradation products via LC-MS. For example, dexamethasone analogs require RP-HPLC with UV detection to resolve impurities .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life by analyzing degradation rates at elevated temperatures.
- Solid-state stability : Characterize polymorphic transitions or hydrate formation using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Advanced: How can computational tools elucidate the interaction between this compound and biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock to simulate binding to enzymes (e.g., glycosidases or oxidases). Esculin’s affinity for β-glucosidase was validated through docking scores and binding free energy calculations .
- Molecular dynamics (MD) simulations : Analyze conformational stability of ligand-receptor complexes over nanosecond timescales.
- Quantum mechanical (QM) calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize redox behavior or catalytic activity .
Advanced: What strategies address challenges in quantifying trace impurities in this compound samples?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Detect impurities at ppm levels using Q-TOF or Orbitrap platforms, as applied to dexamethasone analogs .
- Isotopic labeling : Use ¹³C or ²H isotopes to distinguish degradation products from synthetic intermediates.
- Validation protocols : Follow ICH Q2(R1) guidelines for method validation (linearity, accuracy, precision) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
